1,13-Tridecanediol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

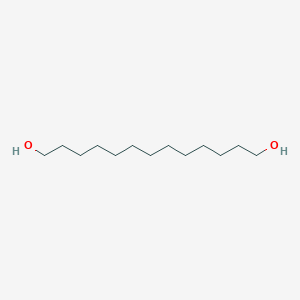

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tridecane-1,13-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEPYODGJFPWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCO)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453878 | |

| Record name | 1,13-Tridecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13362-52-2 | |

| Record name | 1,13-Tridecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,13-Tridecanediol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,13-Tridecanediol is a long-chain aliphatic diol with the chemical formula C13H28O2. As a member of the α,ω-diol family, it possesses hydroxyl groups at both ends of a thirteen-carbon chain. This bifunctional nature imparts unique chemical and physical properties, making it a molecule of interest in various scientific and industrial fields, including cosmetics, polymer synthesis, and potentially as a bioactive lipid. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with general experimental protocols and a discussion of its potential biological relevance.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C13H28O2 | [1] |

| Molecular Weight | 216.36 g/mol | [1] |

| CAS Number | 13362-52-2 | |

| Appearance | White to off-white solid | |

| Melting Point | 76.6 °C | |

| Boiling Point | 288.31 °C (rough estimate) | |

| Density | 0.9123 g/cm³ (rough estimate) | |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Limited solubility in water. | |

| pKa | 14.90 ± 0.10 (Predicted) |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and purification of this compound are not extensively documented in readily available literature, general methods for the synthesis of long-chain α,ω-diols can be adapted.

General Synthesis of Long-Chain α,ω-Diols

A common strategy for the synthesis of long-chain α,ω-diols involves the reduction of the corresponding dicarboxylic acid or its ester.

Reaction: HOOC-(CH2)11-COOH (Tridecanedioic acid) + Reducing Agent → HO-(CH2)13-OH (this compound)

Methodology:

-

Starting Material: Tridecanedioic acid (also known as brassylic acid) or its dimethyl ester is used as the precursor.

-

Reducing Agent: A strong reducing agent such as Lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is typically employed.

-

Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of LiAlH4 with atmospheric moisture. The dicarboxylic acid or ester is slowly added to a suspension of LiAlH4 in the solvent at a controlled temperature, often starting at 0 °C and then refluxing to ensure complete reaction.

-

Work-up: After the reaction is complete, the excess LiAlH4 is carefully quenched with a sequential addition of water and a sodium hydroxide solution. The resulting aluminum salts are then filtered off.

-

Extraction: The organic layer is separated, and the aqueous layer is typically extracted with an organic solvent to recover any dissolved product. The combined organic extracts are then dried over an anhydrous salt like sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Caption: General workflow for the synthesis and purification of this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[2][3] The choice of solvent is critical for successful purification.

Methodology:

-

Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For a nonpolar molecule like this compound, a solvent system of ethanol/water or a hydrocarbon solvent like hexane could be suitable.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If any insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. The cooling process can be further enhanced by placing the solution in an ice bath.

-

Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.[2]

-

Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: The purified crystals are then dried, for example, in a desiccator or a vacuum oven, to remove any residual solvent.

Spectral Data

Detailed, publicly available NMR, IR, and mass spectra specifically for this compound are limited. However, the expected spectral characteristics can be inferred from the analysis of similar long-chain diols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A triplet corresponding to the protons of the two -CH2OH groups would appear around 3.6 ppm. The protons of the long methylene (-CH2-) chain would give rise to a large, broad multiplet in the region of 1.2-1.6 ppm. The protons of the hydroxyl groups (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would show a peak for the two equivalent terminal carbons bonded to the hydroxyl groups (-CH2OH) around 63 ppm. The internal methylene carbons of the long alkyl chain would produce a series of closely spaced signals in the range of 25-33 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorptions:

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups.

-

Strong C-H stretching vibrations from the alkyl chain just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

A C-O stretching vibration in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of long-chain diols can be complex due to fragmentation.[4][5] Derivatization, for instance, by silylation of the hydroxyl groups, is often employed to increase volatility and produce more informative mass spectra.[6][7][8] The mass spectrum would likely not show a prominent molecular ion peak (M+). Common fragmentation patterns would include the loss of water (M-18) and cleavage of the carbon chain.

Biological Activity and Signaling Pathways

While this compound itself is not extensively studied for its biological activity, some long-chain lipid diols have been identified as pro-inflammatory lipid mediators.[9] These diols can be formed in vivo from the metabolism of polyunsaturated fatty acids and may play a role in inflammatory signaling cascades.[9][10]

It is hypothesized that lipid diols, in contrast to their parent epoxy fatty acids which can have anti-inflammatory properties, may promote inflammation.[9] This could occur through the recruitment of immune cells like leukocytes.[9] The general mechanism may involve the activation of various signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines.

Caption: A potential pro-inflammatory signaling pathway involving lipid diols.

This generalized pathway suggests that this compound, if formed endogenously, could potentially contribute to inflammatory responses. However, further research is required to elucidate the specific biological roles and signaling mechanisms of this compound in drug development and disease.

Conclusion

This compound is a long-chain diol with well-defined chemical and physical properties that make it a versatile molecule for various applications. While detailed experimental protocols and spectral data are not abundantly available, this guide provides a solid foundation based on the established chemistry of long-chain aliphatic diols. The potential for biological activity, particularly in the context of inflammation, opens up new avenues for research, especially for professionals in drug development. Further investigation into its synthesis, purification, and biological functions will undoubtedly expand its utility and our understanding of this interesting molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vliz.be [vliz.be]

- 7. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]

- 8. pnas.org [pnas.org]

- 9. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional Lipids in Autoimmune Inflammatory Diseases [mdpi.com]

An In-depth Technical Guide to 1,13-Tridecanediol: Structure, Isomerism, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,13-tridecanediol, a long-chain aliphatic diol. The document details its chemical structure, explores its various isomers, presents key physicochemical data, and outlines a contemporary synthesis protocol. This information is intended to support research and development activities in materials science, specialty chemicals, and potentially in the formulation of drug delivery systems.

Structural Formula and Chemical Identity

This compound is a linear, bifunctional organic molecule characterized by a thirteen-carbon backbone with hydroxyl (-OH) groups at its terminal positions (C1 and C13).[1][2] Its saturated nature and the presence of two primary alcohol groups define its chemical reactivity and physical properties.

-

IUPAC Name: tridecane-1,13-diol[2]

-

SMILES: C(CCCCCCO)CCCCCCO[2]

-

InChI Key: HCEPYODGJFPWOI-UHFFFAOYSA-N[2]

The linear structure of this compound allows for strong intermolecular hydrogen bonding and van der Waals forces, contributing to its solid state at room temperature.

Isomerism in Tridecanediol

Tridecanediol (C₁₃H₂₈O₂) exists in numerous isomeric forms, which can be broadly categorized as positional isomers and stereoisomers.

-

Positional Isomers: These isomers differ in the location of the two hydroxyl groups on the thirteen-carbon chain. While this compound has terminal hydroxyl groups, other isomers like 1,2-tridecanediol, 1,3-tridecanediol, or 2,5-tridecanediol feature the hydroxyl groups at different carbon atoms.[4] The position of these groups significantly alters the molecule's polarity, steric hindrance, and subsequent chemical and physical properties.

-

Skeletal Isomers: The carbon backbone itself can be branched instead of linear. For example, isomers of tridecanol, such as isotridecanol, are mixtures of branched isomers.[5] This branching disrupts crystal lattice packing, typically leading to lower melting points.[5]

-

Stereoisomers: For positional isomers where a hydroxyl group is attached to a chiral center (a carbon atom bonded to four different groups), stereoisomerism (enantiomers and diastereomers) is possible. For instance, 1,3-tridecanediol has a chiral center at the C3 position, leading to (R)- and (S)-enantiomers.

The structural diversity among its isomers leads to a wide range of properties, making different isomers suitable for different applications.

Caption: Logical relationship of this compound and its isomers.

Physicochemical Properties

The properties of this compound and its isomer, 1,3-tridecanediol, are summarized below. These quantitative data highlight the impact of hydroxyl group placement on the molecule's physical characteristics.

| Property | This compound | 1,3-Tridecanediol |

| Molecular Formula | C₁₃H₂₈O₂[1][2][3] | C₁₃H₂₈O₂[4] |

| Molecular Weight | 216.36 g/mol [2][3] | 216.36 g/mol [4] |

| Appearance | White to off-white solid[1] | Data not available |

| Melting Point | 76.6°C[1][3] | Data not available |

| Boiling Point | 288.31°C (estimate)[1][3] / 343.889°C @ 760 mmHg[6] | Data not available |

| Density | 0.9123 g/cm³ (estimate)[1][3] / 0.909 g/cm³[6] | Data not available |

| pKa | 14.90 ± 0.10 (Predicted)[1][3] | Data not available |

| Solubility | Soluble in ethanol, chloroform, DMSO[1] | Data not available |

Experimental Protocols: Synthesis of this compound

A novel and sustainable synthesis strategy for this compound has been developed using furfural, a biomass-derived platform chemical.[7] This multi-step process involves C-C bond formation followed by hydrodeoxygenation.

Objective: To synthesize this compound from furfural.

Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

Step 1: Aldol Condensation to form C₁₃ Intermediate

-

Reactants: Furfural (0.02 mol) and acetone (0.01 mol).[7]

-

Solvent/Catalyst: 10 mL of 0.1 mol/L aqueous NaOH.[7]

-

Procedure: The reactants are combined in a 25 mL round-bottomed flask and stirred at room temperature for 20 hours.[7]

-

Outcome: The resulting C₁₃ intermediate (FAF) is obtained after filtering, washing, and purification.[7]

-

-

Step 2: Initial Hydrogenation

-

Step 3: Hydrodeoxygenation (HDO) and Ring Opening

-

Catalyst: 10% Pd supported on a mixed oxide of TiO₂–ZrO₂.[7] The presence of both ZrO₂ and Pd is crucial for effective dehydroxylation, ring opening, and promoting the reaction towards the final product.[7]

-

Reaction Conditions: The reaction is carried out at 250°C and 5 MPa of H₂ pressure for 8 hours with a stirring speed of 900 rpm.[7]

-

Solvent System: A mixture of 5 mL of methanol and 25 mL of water is used.[7]

-

Yield: Under optimized conditions with the Pd/TiO₂–ZrO₂ catalyst and the introduction of methanol, a yield of 76.51% for this compound can be achieved.[7]

-

Applications and Future Outlook

Currently, this compound is utilized in the cosmetics and personal care industry as an emulsifier, thickener, and humectant.[1] It also serves as a plasticizer for thermoplastic polymers and as a raw material for polyester resins.[1]

For drug development professionals, the interest in long-chain diols lies in their potential as building blocks for novel drug delivery systems, such as liposomes or polymeric nanoparticles. Their amphiphilic nature, when derivatized, can be exploited to encapsulate and deliver both hydrophilic and hydrophobic drug molecules. The well-defined linear structure of this compound makes it an attractive candidate for creating polymers with predictable properties for controlled release applications. Further research into the biocompatibility and degradation profiles of polyesters derived from this compound is warranted.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C13H28O2 | CID 11063855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13362-52-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1,3-Tridecanediol | C13H28O2 | CID 15437718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 1,13-Tridecanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,13-Tridecanediol is a long-chain aliphatic diol with applications in various fields, including the synthesis of polymers, fragrances, and as a precursor for pharmacologically active molecules. Its bifunctional nature, with hydroxyl groups at both ends of a thirteen-carbon chain, allows for a range of chemical modifications, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the primary methods for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Core Synthesis Methodologies

Two principal synthetic routes have emerged as the most viable for the preparation of this compound: the reduction of brassylic acid derived from erucic acid, and a multi-step synthesis originating from the biomass-derived platform chemical, furfural.

Method 1: Synthesis from Erucic Acid via Brassylic Acid Reduction

This well-established method involves a two-step process: the oxidative cleavage of erucic acid to yield brassylic acid (1,13-tridecanedioic acid), followed by the reduction of the dicarboxylic acid to the corresponding diol.

Step 1: Oxidative Cleavage of Erucic Acid to Brassylic Acid

The carbon-carbon double bond in erucic acid, a major component of oils from plants like Crambe and rapeseed, is susceptible to oxidative cleavage. Ozonolysis is the most common industrial method for this transformation.[1][2][3]

Experimental Protocol: Ozonolysis of Erucic Acid

-

Dissolution: Dissolve erucic acid in a suitable solvent, such as methanol or a mixture of methanol and water.

-

Ozonolysis: Cool the solution to a low temperature (typically between -10°C and 0°C) and bubble a stream of ozone-enriched oxygen through the mixture. The reaction is monitored for the disappearance of the starting material.

-

Decomposition of Ozonide: The intermediate ozonide is then decomposed under oxidative conditions. A common method involves the use of hydrogen peroxide in formic acid, which yields the dicarboxylic acid with high efficiency.[4]

-

Isolation and Purification: After the reaction is complete, the brassylic acid is isolated. This typically involves removal of the solvent, followed by recrystallization from a suitable solvent system to yield pure brassylic acid as a white solid.

Step 2: Reduction of Brassylic Acid to this compound

The reduction of the two carboxylic acid groups of brassylic acid to primary alcohols yields this compound. This can be achieved through chemical reduction using metal hydrides or by catalytic hydrogenation.

Lithium aluminum hydride is a powerful reducing agent capable of converting carboxylic acids to alcohols.[5]

Experimental Protocol: LiAlH₄ Reduction of Brassylic Acid

-

Apparatus Setup: A dry, three-necked flask equipped with a stirrer, condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: A suspension of lithium aluminum hydride in a dry ether solvent, such as tetrahydrofuran (THF), is prepared in the reaction flask and cooled in an ice bath.

-

Addition of Brassylic Acid: A solution of brassylic acid in dry THF is added dropwise to the LiAlH₄ suspension. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Quench: After the addition is complete and the reaction is stirred for a specified time, the excess LiAlH₄ is carefully quenched. This is typically done by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure results in the formation of granular aluminum salts that are easily filtered.[6][7]

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Catalytic hydrogenation offers a greener alternative to metal hydride reduction. Ruthenium-based catalysts have shown efficacy in the hydrogenation of dicarboxylic acids to diols.[8][9]

Experimental Protocol: Catalytic Hydrogenation of Brassylic Acid

-

Catalyst and Substrate Preparation: In a high-pressure autoclave, brassylic acid is dissolved in a suitable solvent, such as 1,4-dioxane. A heterogeneous catalyst, for example, Ru/C or a bimetallic system like Re-Pd/SiO₂, is added to the solution.[7]

-

Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 10-40 bar). The mixture is heated to the reaction temperature (e.g., 130-150°C) and stirred vigorously for several hours.[8][9]

-

Workup and Purification: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent is evaporated, and the resulting this compound is purified, typically by recrystallization.

Logical Relationship for Synthesis from Erucic Acid

Caption: Synthesis pathway from Erucic Acid.

Method 2: Synthesis from Furfural

A sustainable approach to this compound utilizes furfural, a platform chemical derived from lignocellulosic biomass. This multi-step synthesis involves an aldol condensation followed by hydrodeoxygenation.

Step 1: Aldol Condensation of Furfural and Acetone

Experimental Protocol: Aldol Condensation

-

Reaction Conditions: The reaction is typically carried out at a low to moderate temperature (e.g., 25-70°C) under atmospheric pressure.[10]

-

Product Isolation: After the reaction, the catalyst is filtered off, and the solvent is removed. The resulting product, primarily 1,5-di(furan-2-yl)penta-1,4-dien-3-one (F₂Ac), can be purified by chromatography or used directly in the next step.

Step 2: Hydrodeoxygenation (HDO) of the Furfural-Acetone Adduct

The furan rings and the ketone functionality of the aldol adduct are removed through a catalytic hydrodeoxygenation process to yield the saturated diol.

Experimental Protocol: Hydrodeoxygenation

-

Catalyst and Reaction Setup: The furfural-acetone adduct is dissolved in a solvent (e.g., water or an alcohol) and placed in a high-pressure reactor with a suitable heterogeneous catalyst. Platinum-based catalysts, such as Pt/TiO₂, have shown good activity for this transformation.[13][14]

-

Reaction Conditions: The reactor is pressurized with hydrogen (e.g., 50 bar) and heated to a temperature in the range of 200°C. The reaction is monitored until the starting material is consumed.[13]

-

Product Isolation and Purification: After the reaction, the catalyst is removed by filtration. The solvent is evaporated, and the crude this compound is purified by column chromatography or recrystallization.

Experimental Workflow for Synthesis from Furfural

Caption: Workflow for synthesis from Furfural.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthesis methods of this compound. Please note that yields can vary significantly based on the specific reaction conditions, catalyst, and purification methods employed.

| Synthesis Route | Key Reaction Step | Starting Material(s) | Catalyst/Reagent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference(s) |

| From Erucic Acid | Oxidative Cleavage | Erucic Acid | O₃, H₂O₂, HCOOH | -10 to 0 | Atmospheric | Variable | >95 (for Brassylic Acid) | [4] |

| LiAlH₄ Reduction | Brassylic Acid | LiAlH₄ | Reflux | Atmospheric | ~1 | High (General for dicarboxylic acids) | [7] | |

| Catalytic Hydrogenation | Brassylic Acid | Ru/C | 130 | 12 | 2.7 | Moderate (General for dicarboxylic acids) | [8] | |

| From Furfural | Aldol Condensation | Furfural, Acetone | La₂O₃–MgO | 25-70 | Atmospheric | Variable | High (for adduct) | [10][12] |

| Hydrodeoxygenation | Furfural-Acetone Adduct | Pt/TiO₂ | 200 | 50 | 8 | Moderate (for alkanes, diol yield not specified) | [13] |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The traditional method, starting from the naturally occurring erucic acid, is a robust and high-yielding process, particularly the ozonolysis step. The reduction of the intermediate brassylic acid can be accomplished by either powerful chemical reductants or through catalytic hydrogenation, with the latter offering a more environmentally benign option.

The emerging route from furfural presents a sustainable alternative, leveraging a renewable biomass feedstock. While this multi-step synthesis is more complex, it aligns with the principles of green chemistry and the development of a bio-based chemical industry.

The choice of synthetic method will depend on factors such as the availability and cost of starting materials, scalability requirements, and environmental considerations. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the selection and implementation of the most suitable synthesis strategy for their specific needs.

References

- 1. atamankimya.com [atamankimya.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. Workup [chem.rochester.edu]

- 7. casopisi.junis.ni.ac.rs [casopisi.junis.ni.ac.rs]

- 8. Frontiers | Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media [frontiersin.org]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. mdpi.com [mdpi.com]

- 11. docs.nrel.gov [docs.nrel.gov]

- 12. Green Synthesis of Furfural Acetone by Solvent-Free Aldol Condensation of Furfural with Acetone over La2O3–MgO Mixed Oxide Catalyst | Semantic Scholar [semanticscholar.org]

- 13. Towards understanding the hydrodeoxygenation pathways of furfural–acetone aldol condensation products over supported Pt catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. Solvent effects in hydrodeoxygenation of furfural-acetone aldol condensation products over Pt/TiO2 catalyst | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Natural Occurrence and Sources of Long-Chain Aliphatic Diols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain aliphatic diols (LCDs) are a class of lipids characterized by a linear hydrocarbon chain, typically containing 28 to 32 carbon atoms, with hydroxyl groups at the C-1 and a mid-chain position (commonly C-13, C-14, or C-15).[1][2] Initially of interest to geochemists as robust biomarkers for reconstructing past environmental conditions, recent discoveries into the biological activities of related lipid molecules have spurred interest in their potential pharmacological applications. This technical guide provides a comprehensive overview of the natural occurrence and sources of these molecules, detailed experimental protocols for their study, and an exploration of their known and putative biological significance.

Natural Occurrence and Major Producers

Long-chain aliphatic diols are ubiquitous in aquatic environments and have also been identified in terrestrial ecosystems. The primary producers are microalgae, with specific classes of Eustigmatophyceae and Bacillariophyceae (diatoms) being the most significant sources.

Aquatic Environments: Microalgae

The majority of naturally occurring LCDs are biosynthesized by a select group of phytoplankton.

-

Eustigmatophyte Algae: Species within the genus Nannochloropsis are well-established producers of C30 and C32 1,15-diols.[3][4] These algae are found in both marine and freshwater environments.[5] The concentration of LCDs in Nannochloropsis can vary with growth conditions, though they are considered structural components of the cell wall's algaenan rather than storage lipids.[3]

-

Diatoms: Diatoms of the genus Proboscia are major producers of C28 and C30 1,14-diols, particularly in nutrient-rich upwelling zones in marine environments.[2][6] The relative abundance of different 1,14-diol congeners in Proboscia can be influenced by water temperature.[6]

Sedimentary Records

As producers of LCDs die and sink, their lipids accumulate in marine and lacustrine sediments. Due to their stability, these molecules form a crucial part of the geological record. The distribution of different LCDs in sediments is widely used to reconstruct past sea surface temperatures through the Long-chain Diol Index (LDI).[7]

Terrestrial Environments: Higher Plants

In terrestrial ecosystems, long-chain diols are found as monomeric components of the biopolymers cutin and suberin.[6][8] These polyesters form protective layers in plants, with cutin covering aerial surfaces and suberin present in roots and bark.

-

Cutin: The cutin of many plants, such as tomato (Solanum lycopersicum), is rich in C16 and C18 ω-hydroxyacids and dihydroxy fatty acids, including 10,16-dihydroxyhexadecanoic acid and 9,10,18-trihydroxyoctadecanoic acid.[8][9]

-

Suberin: Suberin, found in plants like the cork oak (Quercus suber) and Camelina sativa, also contains C18 to C24 ω-hydroxyacids and α,ω-diacids as major aliphatic monomers.[2][10]

Insect Semiochemicals

While long-chain aldehydes, alcohols, and acetates are common insect pheromones, long-chain aliphatic diols are less frequently reported in this role.[11] However, shorter-chain diols, such as 2,3-hexanediols, have been identified as sex or aggregation pheromones in several species of longhorned beetles (family Cerambycidae).[9][10]

Quantitative Data on Long-Chain Diol Occurrence

The following tables summarize the concentrations of long-chain aliphatic diols found in various natural sources.

Table 1: Concentration of Long-Chain Diols in Microalgae

| Species | Diol Type(s) | Concentration (fg/cell) | Notes |

| Nannochloropsis oceanica | C30:0, C32:1, C32:0 1,15-diols | C30:0: ~7.4-16; C32:1: ~3.3-7.0; C32:0: ~9.3-20 | Concentrations increased significantly during dark incubation.[4] |

| Nannochloropsis gaditana | C30:0, C32:1, C32:0 1,15-diols | C30:0: ~7.4-16; C32:1: ~3.3-7.0; C32:0: ~9.3-20 | Similar to N. oceanica, concentrations increased in the dark.[4] |

| Proboscia alata | C28:1, C30 1,14-diols | 93% C28:1 1,14-diol | At low growth temperatures (2-8°C).[6] |

| Proboscia indica | C28:1, C30, C30:1, C28 1,14-diols | Relative proportions vary with temperature | Relative abundance of C28:1 and C30 1,14-diols decreases with increasing temperature.[6] |

Table 2: Relative Abundance of Long-Chain Diols in Marine Sediments

| Location | Diol Profile | Notes |

| Benguela Upwelling | 78% 1,14-diols | High abundance of Proboscia diatoms.[6] |

| Peruvian Upwelling | 33% 1,14-diols | High productivity region.[6] |

| Mid-Atlantic Bight | 26-31% 1,14-diols | Influenced by upwelling.[6] |

| Inner Shelf, East China Sea | C30 1,15-diol dominant (57-79%) | Also contains C28 1,14-diol (9-30%) and C32 1,15-diol (8.8-20%). |

Table 3: Monomeric Composition of Long-Chain Diols in Plant Polyesters

| Plant Species | Polymer | Major Diol/Hydroxyacid Monomers | Relative Abundance (%) |

| Solanum lycopersicum (Tomato) | Cutin | 10,16-dihydroxyhexadecanoic acid | 62 - 82% of cutin monomers |

| Camelina sativa | Root Suberin | 18-hydroxyoctadec-9-enoic acid, Octadec-9-ene-1,18-dioic acid | Major components of suberin |

| Camelina sativa | Leaf Cutin | 10,16-dihydroxyhexadecanoic acid | Major component |

Experimental Protocols

Extraction of Long-Chain Diols from Microalgae

This protocol is a generalized procedure based on common lipid extraction techniques.

-

Harvesting: Centrifuge the microalgal culture to pellet the cells.

-

Cell Lysis: Resuspend the cell pellet in a small volume of culture medium and disrupt the cells using methods such as sonication or high-pressure homogenization.

-

Solvent Extraction (Modified Bligh & Dyer): a. Add a mixture of chloroform and methanol (1:2, v/v) to the lysed cell suspension. b. Vortex vigorously for 2-5 minutes. c. Add chloroform and a salt solution (e.g., 1M NaCl) to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9. d. Centrifuge to separate the phases. The lower chloroform layer contains the total lipid extract.

-

Saponification: a. Evaporate the chloroform from the lipid extract under a stream of nitrogen. b. Add a solution of potassium hydroxide in methanol (e.g., 6% KOH in MeOH) and heat at 80-90°C for 1-2 hours to hydrolyze ester-bound lipids. c. Add water and extract the neutral lipids (including the diols) with a non-polar solvent like n-hexane.

-

Fractionation: a. The hexane extract can be further purified by column chromatography on silica gel to isolate the diol fraction from other neutral lipids like sterols and alcohols.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Evaporate the solvent from the purified diol fraction. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine, and heat at 60°C for 30 minutes. This converts the hydroxyl groups to trimethylsilyl (TMS) ethers, which are more volatile and suitable for GC analysis.

-

GC Separation: Inject the derivatized sample onto a GC equipped with a non-polar capillary column (e.g., CP Sil-5). A typical temperature program starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 320°C), and holds for an extended period to ensure elution of the long-chain compounds.

-

MS Detection: Use a mass spectrometer in Selected Ion Monitoring (SIM) mode to quantify the diols based on their characteristic fragment ions (e.g., m/z 299, 313, 327, 341 for TMS-etherified diols). Full scan mode is used for initial identification based on the complete mass spectrum.

Biological Significance and Potential Applications

While the primary research focus on LCDs has been ecological, emerging evidence suggests potential bioactivity relevant to drug development.

Antimicrobial and Anti-inflammatory Properties

Studies on shorter-chain aliphatic diols have demonstrated their antimicrobial activity, with efficacy increasing with chain length.[9] This suggests that long-chain diols may also possess such properties.

More directly relevant is the role of diol metabolites of polyunsaturated fatty acids in inflammation. Vicinal diols, formed from the hydrolysis of epoxy fatty acids by soluble epoxide hydrolase (sEH), have been shown to be pro-inflammatory mediators.[8] They can promote monocyte chemotaxis and counteract the inflammation-resolving effects of their parent epoxy fatty acids.[8] This implicates the metabolic pathways that produce and degrade diols as potential therapeutic targets for inflammatory diseases.

NF-κB Signaling Pathway

The pro-inflammatory effects of some lipid metabolites are mediated through the activation of transcription factors like NF-κB. The NF-κB pathway is a central regulator of the immune response, and its dysregulation is implicated in numerous chronic inflammatory diseases and cancers. While direct studies on the effects of algal-derived long-chain diols on this pathway are lacking, the known pro-inflammatory nature of other lipid diols suggests this as a critical area for future investigation.[8]

Visualizations

Caption: Putative biosynthetic pathway of LCDs in Nannochloropsis.

Caption: General experimental workflow for LCD analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cork suberin molecular structure: stereochemistry of the C18 epoxy and vic-diol ω-hydroxyacids and α,ω-diacids analyzed by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. xpublication.com [xpublication.com]

- 7. Recovery and Purification of Cutin from Tomato By-Products for Application in Hydrophobic Films - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The fruit cuticles of wild tomato species exhibit architectural and chemical diversity, providing a new model for studying the evolution of cuticle function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 1,13-Tridecanediol (CAS: 13362-52-2) for Research and Drug Development

Abstract: This technical document provides a comprehensive overview of 1,13-Tridecanediol (CAS No. 13362-52-2), a long-chain aliphatic diol. It details the compound's physicochemical properties, synthesis methodologies, and applications, with a particular focus on its emerging role in drug development as a chemical linker. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who are interested in the application of bifunctional molecules and advanced chemical tools like Proteolysis-Targeting Chimeras (PROTACs).

Introduction

This compound is a linear, saturated diol characterized by a 13-carbon backbone with hydroxyl groups at both terminal positions. Its structure imparts both hydrophilic (hydroxyl ends) and lipophilic (carbon chain) characteristics, making it a versatile molecule in various chemical applications. While it has found use in cosmetics and polymer science, its significance in the biomedical field is growing, particularly as a flexible linker in the construction of complex therapeutic agents.[1] Most notably, it is utilized as a linker component in the synthesis of PROTACs, a novel class of drugs that co-opt the body's own cellular machinery to degrade specific target proteins.[2] This guide consolidates the available technical data on this compound to support its application in advanced research and drug discovery.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1][3] It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide.[1] The key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 13362-52-2 | [2][3][4] |

| Molecular Formula | C₁₃H₂₈O₂ | [1][3][4] |

| Molecular Weight | 216.36 g/mol | [3][4][] |

| IUPAC Name | tridecane-1,13-diol | [4] |

| Melting Point | 76.6°C | [1][3] |

| Boiling Point | 288.31°C (rough estimate) / 343.889°C at 760 mmHg | [3][6] |

| Density | ~0.91 g/cm³ (estimate) | [3][] |

| pKa | 14.90 ± 0.10 (Predicted) | [1][3] |

| Appearance | White to off-white solid | [1][3] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various routes. A common laboratory-scale method involves the reaction of 1,13-tridecanol with an acid catalyst.[1] More recently, sustainable strategies have been developed for its synthesis from biomass-derived precursors like furfural.

Synthesis from Furfural

A novel three-step strategy allows for the catalytic upgrading of furfural, a biomass-derived platform chemical, into this compound.[7] The process involves an initial aldol condensation to build the C13 carbon backbone, followed by a two-step hydrodeoxygenation (HDO) process to remove oxygen atoms and saturate the structure.[7] This method represents a sustainable pathway to producing long-chain diols.

Experimental Protocol: Synthesis from Furfural[7]

The following protocol is a summary of the methodology described by Li et al., 2023.[7]

-

Aldol-Condensation:

-

Add furfural (0.02 mol) and acetone (0.01 mol) to a round-bottomed flask containing 10 mL of 0.1 mol/L aqueous NaOH.

-

Stir the reaction at room temperature for 20 hours.

-

Obtain the C13 intermediate product (FAF) by filtering, washing, and purifying the resulting solid.

-

-

Hydrodeoxygenation (HDO):

-

Charge a high-pressure reactor with the C13 intermediate, water, and a catalytic amount of Raney Ni for the initial hydrogenation of C=C and C=O bonds.

-

For the second HDO step (de-OH and ring-opening), transfer the hydrogenated intermediates to a reactor with a Pd/TiO₂–ZrO₂ catalyst.

-

Conduct the reaction under optimized conditions: 250°C, 5 MPa H₂, in a water/methanol co-solvent system for 8 hours.[7]

-

After the reaction, cool the reactor, collect the product mixture, and purify this compound using standard chromatographic techniques. A yield of up to 76.51% can be achieved under optimized conditions.[7]

-

Spectroscopic Analysis and Characterization

General Experimental Protocol for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Expected ¹H NMR signals: A triplet corresponding to the protons on the carbons bearing the hydroxyl groups (HO-CH₂ -), a multiplet for the adjacent methylene protons (-CH₂-CH₂ -), and a large, broad signal for the central methylene protons. The hydroxyl protons (-OH ) will appear as a broad singlet, the position of which is concentration-dependent.

-

Expected ¹³C NMR signals: A signal for the terminal carbons bonded to the hydroxyl groups (~63 ppm, similar to other long-chain diols), and a series of signals for the different methylene carbons in the aliphatic chain.[8]

-

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, run the analysis on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Peaks: A strong, broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Sharp peaks in the 2960-2850 cm⁻¹ region due to C-H stretching of the aliphatic chain. A peak around 1050 cm⁻¹ for C-O stretching.

-

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).

-

Data Acquisition: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Expected Results: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observable to confirm the molecular weight of 216.36 g/mol . Common fragmentation patterns for long-chain alcohols include the loss of water (H₂O) and successive fragmentation of the alkyl chain.

-

-

Applications in Drug Development

The primary application of this compound in modern drug development is as a linker for constructing PROTACs.[2]

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker's role is critical; its length, rigidity, and chemical nature influence the formation and stability of the key ternary complex (Target Protein–PROTAC–E3 Ligase), which is essential for inducing protein degradation.

This compound is used to form a long, flexible, and relatively hydrophobic aliphatic linker. This type of linker provides sufficient length and conformational flexibility to allow the target protein and the E3 ligase to come into optimal proximity for the ubiquitination process to occur.

Mechanism of Action of PROTACs

PROTACs do not inhibit a target protein's function directly. Instead, they act as a bridge to bring the target protein close to an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, the cell's primary machinery for protein disposal.[2]

Experimental Workflow: PROTAC Synthesis and Validation

The following represents a conceptual workflow for using this compound to create and validate a PROTAC.

Conceptual Protocol

-

Linker Functionalization: The terminal hydroxyl groups of this compound must be converted into reactive functional groups suitable for conjugation (e.g., halides, azides, or alkynes).

-

PROTAC Synthesis: The functionalized linker is conjugated to the target protein ligand ("warhead") and the E3 ligase ligand in a stepwise manner. Purification by HPLC is critical to isolate the final PROTAC molecule.

-

Cellular Treatment: Cancer cell lines or other relevant cells expressing the target protein are treated with varying concentrations of the synthesized PROTAC for a defined period (e.g., 4-24 hours). A vehicle control (e.g., DMSO) is run in parallel.

-

Western Blot Analysis: After treatment, cells are lysed, and the total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific to the target protein and a loading control (e.g., GAPDH or β-actin) to visualize protein levels.

-

Data Interpretation: A significant reduction in the band intensity for the target protein in PROTAC-treated samples compared to the control indicates successful proteasome-mediated degradation.

Safety and Handling

This compound is generally considered safe under normal laboratory conditions and does not have obvious toxicity.[1] However, direct contact with the skin or eyes, or inhalation of its solid particles, may cause irritation.[1] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a versatile long-chain diol with well-defined physicochemical properties. While it has established uses in material science, its role in advanced drug discovery is of growing importance. Its utility as a flexible, hydrophobic linker in the rational design of PROTACs highlights its potential as a critical building block for developing next-generation therapeutics aimed at targeted protein degradation. This guide provides the foundational technical information required for researchers to procure, handle, and strategically implement this compound in their synthetic and biological research endeavors.

References

- 1. chembk.com [chembk.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 13362-52-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C13H28O2 | CID 11063855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of C13 Aliphatic Diols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of C13 aliphatic diols. Designed for researchers, scientists, and professionals in drug development, this document compiles available experimental and predicted data, details relevant experimental methodologies, and illustrates key workflows and relationships through structured diagrams.

Core Physicochemical Properties

C13 aliphatic diols, with the general molecular formula C₁₃H₂₈O₂, are long-chain diols that exhibit properties influenced by their thirteen-carbon backbone and the position of their two hydroxyl groups. These properties are critical in determining their application in various fields, including as emulsifiers, thickeners, and humectants in cosmetics and personal care products, as well as plasticizers for thermoplastic polymers and as raw materials for polyester resins.[1] The bifunctional nature of these molecules, with hydroxyl groups at each end of a predominantly hydrophobic carbon chain, allows them to participate in a range of chemical reactions, including esterification and polymerization.

Data Summary of C13 Aliphatic Diol Isomers

The following table summarizes the available quantitative physicochemical data for various C13 aliphatic diol isomers. Data for 1,13-tridecanediol is the most readily available, while information for other isomers is limited and often consists of computed or estimated values.

| Property | This compound | 1,3-Tridecanediol | Other Isomers |

| Molecular Formula | C₁₃H₂₈O₂[1][2] | C₁₃H₂₈O₂[3] | C₁₃H₂₈O₂ |

| Molar Mass ( g/mol ) | 216.36[1][2][4] | 216.36[3] | 216.36 |

| Melting Point (°C) | 76.6[1][5] | No data available | No data available |

| Boiling Point (°C) | 288.31 (rough estimate)[1][5], 343.889 at 760 mmHg[6] | No data available | No data available |

| Density (g/cm³) | 0.9123 (rough estimate)[1][5], 0.909[6] | No data available | No data available |

| Water Solubility | Limited solubility[7] | No data available | Generally low, decreasing with carbon chain length |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and dimethyl sulfoxide[1] | No data available | Generally soluble in common organic solvents |

| pKa | 14.90 ± 0.10 (Predicted)[1][2] | No data available | Expected to be in the range of typical long-chain alcohols |

| logP (Octanol-Water Partition Coefficient) | 4.1 (Computed)[4] | 4.3 (Computed, XLogP3-AA)[3] | Varies with isomer structure |

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of C13 aliphatic diols.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this occurs at a sharp, well-defined temperature. The purity of a substance can be assessed by its melting point range; impurities typically depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of the dry C13 aliphatic diol is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is slowed to approximately 1-2°C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For high molecular weight compounds like C13 diols, the boiling point is often determined under reduced pressure to prevent decomposition.

Methodology:

-

Sample Preparation: A small amount of the liquid C13 diol is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube as the air inside expands and the sample begins to vaporize.

-

Observation and Recording: Heating is continued until a steady stream of bubbles is observed. The heat is then removed. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

-

Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to create the two immiscible phases.

-

Sample Preparation: A known amount of the C13 aliphatic diol is dissolved in one of the phases (typically octanol).

-

Partitioning: A measured volume of the diol solution is mixed with a measured volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the diol to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the diol in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the diol in the octanol phase to its concentration in the aqueous phase.

Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of a compound. For diols, which are very weak acids, the pKa values are high. Potentiometric titration is a common method for determining pKa.

Methodology:

-

Sample Preparation: A precise amount of the C13 aliphatic diol is dissolved in a suitable solvent, which may be a mixture of water and an organic co-solvent (e.g., methanol) for sparingly soluble compounds.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.

-

pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For very weak acids like diols, specialized software is often used to analyze the titration curve and calculate the pKa.

References

- 1. chembk.com [chembk.com]

- 2. 13362-52-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1,3-Tridecanediol | C13H28O2 | CID 15437718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C13H28O2 | CID 11063855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13362-52-2 [chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound | 13362-52-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 1,13-Tridecanediol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,13-Tridecanediol is a long-chain aliphatic diol with emerging applications in various scientific fields, including cosmetics, polymer chemistry, and potentially as a specialty excipient in drug delivery systems. A thorough understanding of its solubility and solvent compatibility is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known solubility characteristics of this compound, offers a detailed experimental protocol for precise solubility determination, and outlines its general solvent compatibility. While quantitative solubility data is sparse in publicly available literature, this document aggregates qualitative information and provides a robust framework for researchers to determine solubility in their specific solvent systems.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₈O₂ |

| Molecular Weight | 216.36 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 76-78 °C |

| Boiling Point | ~343 °C at 760 mmHg (estimated) |

| pKa | ~14.9 (predicted) |

Solubility Profile

Due to its molecular structure, which features a long, nonpolar thirteen-carbon chain and two polar hydroxyl (-OH) groups at its termini, this compound exhibits amphiphilic character. This structure dictates its solubility, following the principle of "like dissolves like."

Qualitative Solubility Data

Based on available information, the solubility of this compound can be summarized as follows:

| Solvent Class | Solvent Examples | Solubility |

| Polar Protic Solvents | Ethanol, Methanol | Soluble |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Chloroform | Soluble |

| Nonpolar Solvents | Hexane, Toluene | Limited to Insoluble |

| Aqueous Solvents | Water | Limited to Insoluble |

The long hydrophobic carbon chain significantly limits its solubility in water. Conversely, the terminal hydroxyl groups allow for hydrogen bonding with polar solvents like alcohols and DMSO, leading to good solubility.

Factors Influencing Solubility

-

Temperature: The solubility of solid compounds like this compound in liquid solvents generally increases with temperature.

-

pH: As a neutral molecule, the aqueous solubility of this compound is not significantly affected by pH.

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Solvent Purity: The presence of water or other impurities in organic solvents can alter the solubility.

Solvent Compatibility

This compound, as a long-chain alcohol, is generally stable and unreactive under standard laboratory conditions. However, it is prudent to consider the general reactivity of alcohols to infer potential incompatibilities.

General Incompatibilities for Alcohols (and thus potentially for this compound):

| Incompatible Material | Potential Hazard |

| Strong Oxidizing Agents (e.g., Chromic acid, Nitric acid, Peroxides, Permanganates) | Can be oxidized, potentially leading to an exothermic reaction or fire. |

| Alkali Metals (e.g., Sodium, Potassium) | Reacts to form flammable hydrogen gas. |

| Strong Acids (e.g., concentrated Sulfuric acid, Perchloric acid) | Can undergo dehydration or other reactions, potentially with the release of heat. |

| Acid Anhydrides and Acid Chlorides | Can undergo esterification, which may be exothermic. |

| Isocyanates | Can react to form urethanes. |

It is always recommended to consult the Safety Data Sheet (SDS) for this compound and to perform small-scale compatibility tests before mixing with other chemicals, especially under heating.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the experimental determination of the solubility of this compound, adapted from general methods for poorly soluble solids.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or LC-MS)

Procedure: Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure saturation. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, it is advisable to filter the supernatant through a syringe filter.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Analytical Method Development

A robust analytical method is crucial for accurate solubility determination. For a non-chromophoric compound like this compound, derivatization may be necessary for UV detection, or alternative detection methods like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) should be considered. Gas chromatography with flame ionization detection (GC-FID) is also a suitable technique after appropriate sample preparation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility and solvent compatibility of this compound for researchers and professionals in drug development and other scientific disciplines. While quantitative solubility data remains to be extensively published, the provided qualitative information, theoretical framework, and detailed experimental protocol will empower users to accurately determine the solubility in their specific applications. The general guidelines on solvent compatibility will aid in ensuring safe handling and storage of this versatile long-chain diol.

Spectroscopic Profile of 1,13-Tridecanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,13-tridecanediol, a long-chain diol with applications in various fields of chemical synthesis and materials science. The following sections present in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No. 13362-52-2) has been compiled from the Spectral Database for Organic Compounds (SDBS). The data is organized into the following tables for clarity and ease of comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.27 | br s | 18H | -(CH₂)₉- |

| 1.56 | m | 4H | HO-CH₂-CH₂ -(CH₂)₉-CH₂ -CH₂-OH |

| 3.64 | t | 4H | HO-CH₂ -(CH₂)₁₁-CH₂-OH |

Note: The broad singlet for the central methylene groups is due to their similar chemical environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 25.7 | C3, C11 |

| 29.4 | C4, C10 |

| 29.6 | C5, C6, C7, C8, C9 |

| 32.8 | C2, C12 |

| 63.1 | C1, C13 |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| 3334 | 46 | O-H stretch (hydrogen-bonded) |

| 2919 | 6 | C-H stretch (asymmetric) |

| 2851 | 9 | C-H stretch (symmetric) |

| 1466 | 41 | C-H bend (scissoring) |

| 1058 | 42 | C-O stretch |

| 720 | 73 | -(CH₂)n- rock |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 41 | 100 | [C₃H₅]⁺ |

| 43 | 85 | [C₃H₇]⁺ |

| 55 | 98 | [C₄H₇]⁺ |

| 69 | 70 | [C₅H₉]⁺ |

| 83 | 55 | [C₆H₁₁]⁺ |

| 97 | 25 | [C₇H₁₃]⁺ |

| 111 | 10 | [C₈H₁₅]⁺ |

| 125 | 5 | [C₉H₁₇]⁺ |

| 139 | 2 | [C₁₀H₁₉]⁺ |

| 153 | 1 | [C₁₁H₂₁]⁺ |

| 167 | <1 | [C₁₂H₂₃]⁺ |

| 181 | <1 | [C₁₃H₂₅]⁺ |

| 198 | <1 | [M-H₂O]⁺ |

| 216 | Not observed | [M]⁺ (Molecular Ion) |

Note: The molecular ion peak is often not observed in the electron ionization mass spectra of long-chain alcohols due to facile fragmentation.

Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300-500 MHz for ¹H).

-

Sample Preparation: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer probe. The magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is frequently used. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Instrument Setup: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

Data Acquisition: The sample is placed in the spectrometer's beam path, and the interferogram is recorded.

-

Data Processing: The interferogram is Fourier-transformed to produce the IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized.

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺) and fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a chemical compound using various spectroscopic techniques.

Caption: Workflow for Spectroscopic Characterization.

In-Depth Technical Guide to the Thermal Properties of 1,13-Tridecanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 1,13-Tridecanediol, a long-chain aliphatic diol. The document details its melting and boiling points, providing experimentally determined values and estimates. Furthermore, it outlines detailed experimental protocols for the determination of these fundamental thermal characteristics and presents a logical workflow for its analytical characterization.

Core Thermal Properties of this compound

This compound is a solid at room temperature, appearing as a white crystalline substance.[1] Its thermal behavior is crucial for its application in various fields, including cosmetics and polymer science.[2]

Data Presentation

The known thermal properties of this compound are summarized in the table below. It is important to note that while the melting point is well-defined, the boiling point has been reported with some variability, likely due to differences in experimental conditions and the high temperature required for its determination.

| Thermal Property | Value | Notes |

| Melting Point | 76.6 °C | - |

| Enthalpy of Fusion (ΔfusH) | 17.8 kJ/mol | Determined at 351 K |

| Boiling Point | 288.31 °C | Rough estimate |

| 343.889 °C | At 760 mmHg |

Experimental Protocols

Accurate determination of the thermal properties of this compound is essential for its proper characterization and use. The following sections describe detailed methodologies for measuring its melting and boiling points.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a substance.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, there is a change in heat flow, which is detected as a peak in the DSC thermogram. The temperature at the onset or peak of this endothermic event is taken as the melting point.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum or hermetically sealed sample pans

-

Microbalance (for accurate sample weighing)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean DSC sample pan.

-

Encapsulation: Seal the pan, ensuring a good seal to prevent any loss of sample due to sublimation. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled heating rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point (e.g., 100 °C).

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate.

-

-

Data Analysis: The melting point is determined from the resulting thermogram as the extrapolated onset temperature of the melting endotherm. The area under the peak is integrated to calculate the enthalpy of fusion.

Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a classic and effective technique for determining the boiling point of a liquid, particularly when only a small amount of sample is available.

Principle: This method relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A sample is heated in a small tube, and the temperature at which a continuous stream of bubbles ceases upon cooling and the liquid is drawn back into a capillary tube is recorded as the boiling point.

Apparatus:

-

Thiele tube

-

High-boiling point heat transfer fluid (e.g., mineral oil or silicone oil)

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Sample Preparation: Place a small amount of this compound into the small test tube.

-

Assembly:

-

Place the capillary tube (sealed end up) into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

-

Heating:

-

Immerse the assembly into the Thiele tube containing the heating oil, making sure the oil level is above the side arm.

-

Gently heat the side arm of the Thiele tube with a small flame or heating mantle. The design of the tube ensures uniform heating of the oil through convection.

-

-

Observation:

-

As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

-

Determination:

-

Remove the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

-

Mandatory Visualization

Analytical Workflow for the Characterization of this compound

The following diagram illustrates a logical workflow for the comprehensive analytical characterization of this compound, from initial synthesis to final purity and structural confirmation.

Caption: Analytical workflow for this compound.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of 1,13-Tridecanediol

For Researchers, Scientists, and Drug Development Professionals